molecular formula C9H13NS B097714 Pyridine, 4-(tert-butylthio)- CAS No. 18794-26-8

Pyridine, 4-(tert-butylthio)-

Cat. No. B097714
CAS RN: 18794-26-8
M. Wt: 167.27 g/mol
InChI Key: ZEROTOAVTDOIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-(tert-butylthio)-, also known as 4-(tert-butylthio)pyridine, is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that contains a pyridine ring and a tert-butylthio group. This compound has received significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in transition metal catalysis involves the coordination of the pyridine nitrogen with the metal center, followed by the activation of the tert-butylthio group through deprotonation or oxidative addition. This process leads to the formation of reactive intermediates that can undergo various reactions such as cross-coupling, carbonylation, and hydrogenation.

Biochemical And Physiological Effects

While Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has not been extensively studied for its biochemical and physiological effects, some studies have reported its potential as a therapeutic agent for various diseases. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and handled, making it a convenient reagent for various reactions. However, one limitation of using this compound is its relatively high cost compared to other pyridine derivatives.

Future Directions

There are several future directions for the research on Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine. One area of interest is the development of new catalytic systems using this compound as a ligand for various organic transformations. Another area of research involves the study of the biological activities of this compound and its potential as a therapeutic agent for various diseases. Finally, the synthesis and characterization of new derivatives of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine could lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine can be achieved through several methods. One common method involves the reaction of pyridine with tert-butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of Pyridine, 4-(tert-butylthio)-(tert-butylsulfinyl)pyridine using sodium borohydride in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves its use as a ligand in transition metal catalysis. This compound has been shown to effectively coordinate with transition metals such as palladium, copper, and nickel, leading to the development of efficient catalytic systems for various organic transformations.

properties

CAS RN

18794-26-8

Product Name

Pyridine, 4-(tert-butylthio)-

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

4-tert-butylsulfanylpyridine

InChI

InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3

InChI Key

ZEROTOAVTDOIRS-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=CC=NC=C1

Canonical SMILES

CC(C)(C)SC1=CC=NC=C1

Other CAS RN

18794-26-8

Origin of Product

United States

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